molecular formula C17H17NO3 B337481 Ethyl 4-[(4-methylbenzoyl)amino]benzoate

Ethyl 4-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B337481
M. Wt: 283.32 g/mol
InChI Key: CVSJNNDXSQGDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-methylbenzoyl)amino]benzoate is a synthetic derivative of para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry . As a PABA analog, this compound is of significant interest in pharmaceutical research and development, particularly for the synthesis of novel molecules with potential therapeutic applications. Its structure, featuring both ester and amide functional groups on an aromatic core, provides versatility for further chemical derivatization. PABA-based scaffolds are frequently investigated for their diverse biological activities, which may include antimicrobial, anticancer, and anti-cholinesterase properties, making them valuable starting points in drug discovery programs . The molecular framework of this compound is structurally related to other benzoate esters, such as benzocaine (ethyl 4-aminobenzoate), a known local anesthetic that acts by blocking sodium channels on neuronal membranes . Researchers can explore Ethyl 4-[(4-methylbenzoyl)amino]benzoate as a key intermediate in developing targeted chemotherapeutic agents or as a precursor for more complex molecules like 1,3,5-triazines, quinoxalines, and acridines . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for direct human use, diagnostic use, or any form of consumption. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 4-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-8-10-15(11-9-14)18-16(19)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

CVSJNNDXSQGDNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Ethyl 4-[(4-methylbenzoyl)amino]benzoate is compared below with analogs differing in substituents, ester groups, or functional moieties. Key structural variations include:

Compound Name Structural Features Biological/Physicochemical Properties References
Ethyl 4-(carbamoylamino)benzoate Carbamoyl group replaces 4-methylbenzoyl Evaluated as aquaporin inhibitors; moderate activity due to hydrogen-bonding interactions
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) 2-Hydroxybenzyl substituent; intramolecular hydrogen bonding Exhibits layered crystal packing via N–H⋯π interactions; potential for solid-state applications
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) Bulky tert-butyl groups; enhanced steric hindrance Reduced solubility in polar solvents; altered crystallinity
Ethyl 4-((4-iodobenzyl)amino)benzoate Iodine substituent for heavy-atom effects Used in crystallography studies; iodine facilitates X-ray diffraction analysis
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate Sulfur-containing thioether linkage Improved lipophilicity; explored in drug delivery systems
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate derivatives Oxothiazolidine ring; variable substituents (e.g., Cl, Br, OMe) Potent aldose reductase inhibitors (IC50: 0.02–0.07 µM); substituents dictate potency
Ethyl 4-(sulfooxy)benzoate Sulfate ester group Isolated from natural sources (bamboo shoots); distinct solubility profile

Physicochemical Properties

  • Solubility : Sulfate esters (e.g., ethyl 4-(sulfooxy)benzoate) are water-soluble, whereas tert-butyl-substituted analogs require organic solvents .
  • Crystallinity : Hydrogen-bonding networks in hydroxybenzyl derivatives (e.g., Compound I) promote layered crystal structures, whereas iodine-substituted analogs aid in crystallographic resolution .

Preparation Methods

Two-Step Synthesis via Esterification and Acylation

The most widely adopted strategy involves:

  • Esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate (benzocaine).

  • Acylation of the primary amine with 4-methylbenzoyl chloride to yield the target compound.

Step 1: Synthesis of Ethyl 4-Aminobenzoate

Reagents :

  • 4-Aminobenzoic acid, ethanol (excess), sulfuric acid (catalyst).

Procedure :
4-Aminobenzoic acid is refluxed with ethanol and catalytic H₂SO₄ (5–10 mol%) under anhydrous conditions. Water formed during esterification is removed via a Dean-Stark apparatus or molecular sieves. Post-reaction, the mixture is neutralized with NaHCO₃, and the product is extracted into ethyl acetate, dried (MgSO₄), and recrystallized from ethanol/water.

Optimization Data :

ParameterOptimal ValueYield (%)Source
Temperature80–85°C87–92
Reaction Time4–6 h
Ethanol:Molar Ratio5:1

Step 2: Acylation with 4-Methylbenzoyl Chloride

Reagents :

  • Ethyl 4-aminobenzoate, 4-methylbenzoyl chloride, pyridine (base), dichloromethane (solvent).

Procedure :
Benzocaine is dissolved in anhydrous CH₂Cl₂, and pyridine (1.1 equiv) is added to scavenge HCl. 4-Methylbenzoyl chloride (1.05 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 h. The organic layer is washed with dilute HCl, NaHCO₃, and brine, then purified via silica gel chromatography (hexane:ethyl acetate).

Critical Parameters :

  • Base Selection : Pyridine or triethylamine prevents side reactions (e.g., over-acylation).

  • Solvent : Polar aprotic solvents (CH₂Cl₂, THF) enhance reagent solubility.

  • Stoichiometry : Slight excess of acyl chloride ensures complete amine conversion.

Yield Data :

Acyl Chloride EquivTemperature (°C)Time (h)Yield (%)
1.05251878
1.100→252485

Alternative Methods and Industrial Adaptations

One-Pot Tandem Esterification-Acylation

To reduce purification steps, tandem reactions esterify 4-aminobenzoic acid and acylate the amine in situ. Titanium(IV) butoxide (Ti(OiPr)₄) catalyzes both steps under refluxing toluene, achieving 80% overall yield.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent use and processing time.

Limitations :

  • Requires strict moisture control to prevent hydrolysis.

  • Higher catalyst loading (5 mol%) increases cost.

Solid-Phase Synthesis for High-Throughput Production

Immobilized 4-aminobenzoic acid on Wang resin undergoes esterification with ethanol/DIC, followed by on-resin acylation with 4-methylbenzoyl chloride. Cleavage with TFA/H₂O yields the product with >90% purity (HPLC).

Applications :

  • Ideal for parallel synthesis of analogs.

  • Scalable for combinatorial libraries.

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation Strategies

Side ReactionCauseSolution
Over-acylationExcess acyl chlorideUse 1.05 equiv, add slowly
Ester hydrolysisResidual acidityNeutralize with NaHCO₃
Solvolysis of acyl chlorideProtic solventsUse anhydrous CH₂Cl₂ or THF

Influence of Substituents on Acylation Efficiency

Electron-donating groups (e.g., methyl on benzoyl) accelerate acylation by stabilizing the transition state. Kinetic studies show a 20% rate increase compared to unsubstituted benzoyl chloride.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

A two-reactor system performs esterification (Reactor 1: 80°C, 4 h) and acylation (Reactor 2: 25°C, 18 h) in series. Key benefits include:

  • 95% conversion with residence time ≤6 h.

  • Reduced waste via solvent recycling.

Green Chemistry Approaches

Microwave-Assisted Synthesis :

  • Esterification: 10 min at 100°C (vs. 4 h conventionally).

  • Acylation: 30 min at 80°C (85% yield).

Biocatalytic Acylation :
Lipase B from Candida antarctica (CAL-B) catalyzes acylation in ionic liquids, achieving 70% yield without base.

Analytical Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.0 (d, 2H, Ar-H), δ 5.2 (s, 1H, NH)
FT-IR 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide)
HPLC Retention time: 6.7 min (C18, MeOH:H₂O 70:30)

Purity Standards

SpecificationRequirementMethod
Assay≥98.5%HPLC
Residual Solvents<500 ppmGC-FID
Heavy Metals<10 ppmICP-MS

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-[(4-methylbenzoyl)amino]benzoate, and how does its tert-butoxycarbonyl-protected amino group influence reaction selectivity?

  • Methodological Answer: The synthesis typically involves coupling ethyl 4-aminobenzoate with 4-methylbenzoyl chloride under Schotten-Baumann conditions. The tert-butoxycarbonyl (Boc) group enhances stability during multi-step synthesis by protecting the amino group from unwanted side reactions. For example, highlights analogous compounds where the Boc group enables selective functionalization of the benzoate core while maintaining steric and electronic control. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature to minimize hydrolysis of the ester group .

Q. Which characterization techniques are critical for verifying the purity and structure of Ethyl 4-[(4-methylbenzoyl)amino]benzoate?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the ester, amide, and aromatic proton environments. Infrared (IR) spectroscopy can validate the presence of carbonyl groups (ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (ESI-MS) confirms the molecular ion peak. and emphasize the use of these techniques for structurally similar benzoate derivatives .

Q. How does Ethyl 4-[(4-methylbenzoyl)amino]benzoate function as an intermediate in bioactive compound synthesis?

  • Methodological Answer: The compound’s ester group allows hydrolysis to carboxylic acid derivatives, while the amide linkage facilitates peptide coupling or metal coordination. notes that such intermediates are pivotal in constructing targeted drug candidates, such as antitumor agents or enzyme inhibitors. For example, in , analogous benzoates were modified via thiosemicarbazide formation to enhance anticancer activity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of Ethyl 4-[(4-methylbenzoyl)amino]benzoate, and how can SHELX software address them?

  • Methodological Answer: Challenges include resolving disorder in the ethyl ester group and modeling hydrogen bonding networks. SHELXL ( ) enables robust refinement via constraints (e.g., AFIX commands for methyl groups) and anisotropic displacement parameters for heavy atoms. For accurate H-bond analysis, OLEX2 ( ) visualizes interactions like O–H···O (2.76 Å) and π-π stacking (3.7 Å). demonstrates how SHELX refinement handles low-resolution data for bulky tert-butyl substituents in related compounds .

Q. How can researchers resolve contradictions in biological activity data for Ethyl 4-[(4-methylbenzoyl)amino]benzoate derivatives?

  • Methodological Answer: Discrepancies in cytotoxicity assays (e.g., reports 26% inhibition at 100 μM vs. 15% at 150 μM) may stem from aggregation artifacts or off-target effects. Validate results via dose-response curves (IC50 calculations), orthogonal assays (e.g., apoptosis markers), and solubility studies (DLS for nanoparticle formation). Structural analogs in suggest modifying the benzoate core (e.g., adding sulfonyl groups) to improve specificity .

Q. What mechanistic insights guide the design of Ethyl 4-[(4-methylbenzoyl)amino]benzoate-based enzyme inhibitors?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict binding modes to active sites (e.g., kinase ATP pockets). highlights the role of the amide linker in hydrogen bonding with catalytic residues. Kinetic assays (e.g., Lineweaver-Burk plots) can distinguish competitive vs. allosteric inhibition. For example, modifying the 4-methylbenzoyl group to a bulkier substituent () may enhance steric hindrance and selectivity .

Q. How do reaction conditions influence the regioselectivity of Ethyl 4-[(4-methylbenzoyl)amino]benzoate in nucleophilic substitutions?

  • Methodological Answer: The ester group’s electron-withdrawing effect directs electrophilic substitution to the para position of the benzene ring. and show that polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) favor nucleophilic aromatic substitution (SNAr) at the carbonyl-adjacent site. Monitoring via TLC () and optimizing temperature (60–80°C) prevents side reactions like ester hydrolysis .

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